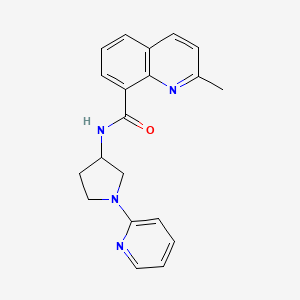
2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring attached to a pyrrolidine ring. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound’s molecular weight is 162.2316 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines : This study reports the synthesis of compounds similar to the queried chemical. These structures are capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II) and can deliver nitric oxide to biological sites such as tumors (Yang et al., 2017).
Three-Component Synthesis of Functionalized Pyrrolo[3,4-c]quinolin-1-ones : This research developed a one-pot synthesis method for structurally diverse pyrrolo[3,4-c]quinoline-1-one derivatives, which could be useful for diversity-oriented synthesis (Yu et al., 2015).
Biological and Pharmacological Applications
Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase : This study discovered a series of 3-quinoline carboxamides as potent and highly selective inhibitors of ATM kinase, with potential therapeutic applications (Degorce et al., 2016).
Design, Synthesis, and Evaluation in vitro of Quinoline-8-Carboxamides : This research focused on designing quinoline-8-carboxamides as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), which is significant in drug design due to its wide range of therapeutic activities (Lord et al., 2009).
Sensor Development and Analytical Chemistry
- A Highly Selective Turn-On Chemosensor for Monitoring Zn2+ Concentrations : This study developed a chemosensor using a compound similar to the queried chemical, which demonstrated significant fluorescence enhancement in the presence of Zn2+ in aqueous solution, useful for detecting and quantifying Zn2+ in biological and water samples (Park et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide is the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway . The inhibition of this pathway can lead to a decrease in cell growth and proliferation, and an increase in cell death . This is particularly relevant in the context of cancer cells, where this pathway is often overactive .
Pharmacokinetics
The compound has shown a favorable pharmacokinetic property with an oral bioavailability of 76.8% . This high bioavailability suggests that the compound is well absorbed and distributed within the body, which can enhance its therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of the PI3K/AKT/mTOR signaling pathway . By inhibiting the phosphorylation of AKT and S6 proteins, the compound can effectively suppress the overactive signaling pathway, leading to decreased cell growth and increased cell death . This has significant antitumor efficacy in vivo without obvious toxicity .
Propriétés
IUPAC Name |
2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-8-9-15-5-4-6-17(19(15)22-14)20(25)23-16-10-12-24(13-16)18-7-2-3-11-21-18/h2-9,11,16H,10,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXXZQZUNCAGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NC3CCN(C3)C4=CC=CC=N4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2891487.png)
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)

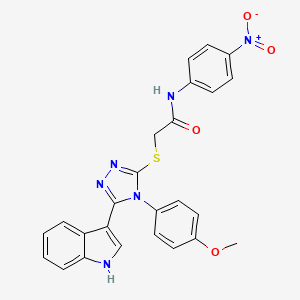
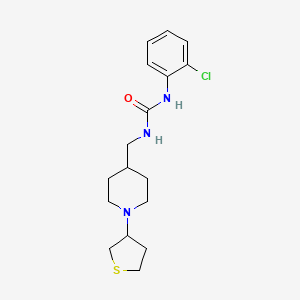
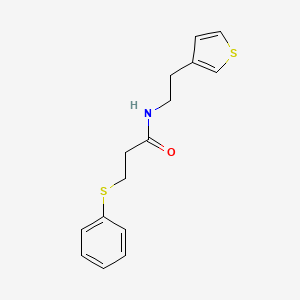
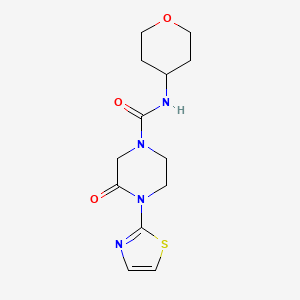
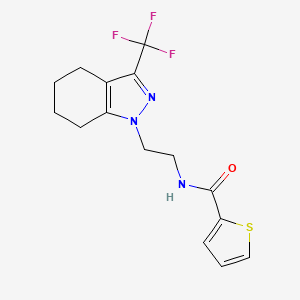
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)
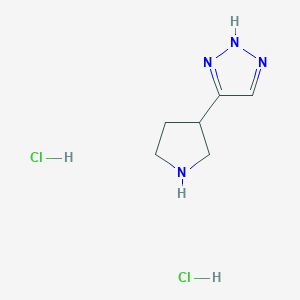
![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

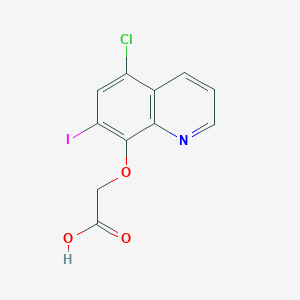
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)
